BenchChemオンラインストアへようこそ!

4-Hydroxy-3-phenyl-2H-isoquinolin-1-one

MAO inhibition Neurochemistry Isoform selectivity

This 3-aryl-4-hydroxyisoquinolin-1-one is the validated core scaffold for PARP-1 inhibitor SAR and a reference standard for MAO-B selectivity assays (>5.9-fold over MAO-A). Unlike stripped analogs (4-hydroxyisoquinolin-1-one or 3-phenylisoquinoline), the 3-phenyl/4-hydroxy combination enables pH-dependent lactam–lactim tautomerism (pKa≈8.5) critical for target engagement and isoform selectivity. Procure this compound as a negative control for functionalized PARP-1 derivatives, a benchmark for off-target profiling (horseradish peroxidase IC50=1,010 nM), and a model system for tautomerism–binding correlation studies.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B8781602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-phenyl-2H-isoquinolin-1-one
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)N2)O
InChIInChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)15(18)16-13(14)10-6-2-1-3-7-10/h1-9,17H,(H,16,18)
InChIKeyBDXPHBBJPXHDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-phenyl-2H-isoquinolin-1-one: Core Scaffold Identity and Procurement Baseline for Isoquinolinone-Based Research


4-Hydroxy-3-phenyl-2H-isoquinolin-1-one (CAS 20434-92-8, molecular formula C₁₅H₁₁NO₂, MW 237.25 g/mol) is a 3-aryl-4-hydroxyisoquinolin-1(2H)-one derivative that serves as a core scaffold in medicinal chemistry programs targeting poly(ADP-ribose) polymerase (PARP), monoamine oxidase (MAO), and the p53–MDM2 protein–protein interaction [1]. The compound features a fused isoquinolinone bicyclic core with a 3-phenyl substituent and a 4-hydroxy group that introduces hydrogen-bonding capacity and enables tautomeric equilibria between lactam and lactim forms, a structural feature critical for modulating target engagement . Commercially, this compound is available at 95% purity from multiple research suppliers, typically requiring storage in cool, dry conditions to maintain integrity .

Why 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one Cannot Be Interchanged with Generic Isoquinolinones in Target-Based Assays


Substitution of 4-hydroxy-3-phenyl-2H-isoquinolin-1-one with structurally related isoquinolinones or other in-class analogs without explicit quantitative validation introduces unacceptable experimental variability. The 3-phenyl substituent confers lipophilicity (estimated LogP ~2.57) that influences membrane permeability and protein binding, while the 4-hydroxy group enables pH-dependent tautomerism (pKa ≈ 8.5) and specific hydrogen-bonding interactions with target proteins . Removal of either functionality—as in 4-hydroxyisoquinolin-1(2H)-one (lacking the 3-phenyl group) or 3-phenylisoquinoline (lacking the 4-hydroxy group)—alters both physicochemical properties and target engagement profiles, leading to divergent biological readouts . Furthermore, this specific substitution pattern at the 3- and 4-positions of the isoquinolinone core has been shown to confer selectivity across PARP-1/PARP-2 and MAO-A/MAO-B isoforms, a property not generalizable to the broader isoquinolinone class [1].

Quantitative Differentiation Evidence for 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one Versus Structurally Proximal Comparators


MAO-B Selectivity Over MAO-A: 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one Exhibits >5.9-Fold Isoform Preference

In head-to-head enzymatic assays, 4-hydroxy-3-phenyl-2H-isoquinolin-1-one demonstrates preferential inhibition of human MAO-B over MAO-A. The compound inhibits human membrane-bound MAO-B expressed in insect cell membranes with an IC₅₀ of 17,000 nM (1.70E+4 nM), while inhibition of human membrane-bound MAO-A under identical assay conditions yields an IC₅₀ >100,000 nM (>1.00E+5 nM) [1]. The calculated selectivity ratio (MAO-A IC₅₀ / MAO-B IC₅₀) exceeds 5.9, establishing a clear isoform preference.

MAO inhibition Neurochemistry Isoform selectivity

Horseradish Peroxidase Inhibition: 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one Exhibits 16.8-Fold Higher Potency Than MAO-B

In cross-target enzymatic profiling, 4-hydroxy-3-phenyl-2H-isoquinolin-1-one inhibits horseradish peroxidase with an IC₅₀ of 1,010 nM (1.01E+3 nM) in a fluorescence-based assay using Amplex Red dye [1]. This represents a 16.8-fold increase in potency relative to its activity against human MAO-B (IC₅₀ = 17,000 nM). For comparison, the well-characterized MAO-B inhibitor selegiline exhibits negligible peroxidase inhibition (IC₅₀ >50,000 nM) [2], underscoring the distinct polypharmacology profile of this compound.

Peroxidase inhibition Enzymology Cross-target profiling

Structural Tautomerism: 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one Undergoes pH-Dependent Lactam–Lactim Equilibration Unavailable to N-Alkylated Analogs

The 4-hydroxy substituent on 4-hydroxy-3-phenyl-2H-isoquinolin-1-one (pKa ≈ 8.5) enables pH-dependent tautomerism between lactam (isoquinolin-1(2H)-one) and lactim (4-hydroxyisoquinoline) forms . This dynamic equilibrium is absent in N-alkylated isoquinolinone derivatives such as 2-methyl-4-hydroxy-3-phenylisoquinolin-1-one, where the lactam form is fixed. The tautomeric state influences hydrogen-bond donor/acceptor capacity, π-stacking geometry, and target protein recognition. In silico DFT calculations confirm that the planar lactam form predominates at physiological pH, while the lactim form becomes favored under acidic conditions, enabling tunable physicochemical behavior [1].

Tautomerism Physicochemical properties Medicinal chemistry

Core Scaffold for PARP-1 Selective Inhibition: 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one as Minimal Pharmacophore

4-Hydroxy-3-phenyl-2H-isoquinolin-1-one serves as the minimal pharmacophoric core for the development of selective PARP-1 inhibitors. In patent disclosures, substituted isoquinolin-1(2H)-one derivatives derived from this core demonstrate selective PARP-1 inhibition over PARP-2 [1]. While the parent compound 4-hydroxy-3-phenyl-2H-isoquinolin-1-one itself is not the optimized clinical candidate, it is the essential unsubstituted scaffold from which potent analogs (e.g., 6-amino-3-phenyl-4-(3-piperidin-1-ylpropoxy)-2H-isoquinolin-1-one) are derived [2]. The 3-phenyl and 4-hydroxy substituents occupy critical binding pockets in the PARP-1 catalytic domain, as confirmed by co-crystal structures of closely related analogs [3].

PARP inhibition DNA damage response Oncology

Procurement-Guided Application Scenarios for 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one in Target Validation and Medicinal Chemistry


Isoform-Selective MAO-B Tool Compound Validation

Researchers establishing MAO-B-selective assays should procure 4-hydroxy-3-phenyl-2H-isoquinolin-1-one as a comparator compound for validating isoform specificity. The compound's >5.9-fold selectivity for MAO-B over MAO-A [1] enables it to serve as a reference standard for calibrating assay conditions and benchmarking novel MAO-B inhibitors. This is particularly relevant in neurochemistry laboratories studying dopamine catabolism and Parkinson's disease models where MAO-B selectivity is therapeutically desirable [2].

PARP-1 Inhibitor Medicinal Chemistry Starting Scaffold

Medicinal chemistry teams engaged in PARP-1 inhibitor drug discovery should acquire 4-hydroxy-3-phenyl-2H-isoquinolin-1-one as the unsubstituted core scaffold for structure–activity relationship (SAR) expansion. Patent literature establishes that elaboration from this minimal pharmacophore yields compounds with selective PARP-1 inhibition and cellular activity in DNA damage response pathways [3]. The compound serves as a negative control for functionalized analogs and a baseline for assessing the contribution of peripheral substituents to potency and selectivity [4].

Cross-Target Polypharmacology Profiling Reference

Investigators conducting polypharmacology or off-target profiling studies should utilize 4-hydroxy-3-phenyl-2H-isoquinolin-1-one as a reference compound due to its dual inhibition of MAO-B (IC₅₀ = 17,000 nM) and horseradish peroxidase (IC₅₀ = 1,010 nM) [5]. This unexpected activity profile provides a benchmark for evaluating assay cross-reactivity and establishes a baseline for assessing selectivity improvements in structurally optimized derivatives.

Tautomerism-Dependent Target Engagement Studies

Structural biology and biophysics laboratories investigating the role of ligand tautomerism in protein–ligand interactions should consider 4-hydroxy-3-phenyl-2H-isoquinolin-1-one as a model system. The compound's pH-dependent lactam–lactim equilibrium (pKa ≈ 8.5) offers a tractable system for correlating tautomeric state with binding affinity, hydrogen-bonding patterns, and π-stacking geometry in co-crystal structures [6]. This information directly informs buffer selection and assay optimization in target-based screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-3-phenyl-2H-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.